

Structure-Activity Relationship of 2,3-Diphenylpropanoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2,3-diphenylpropanoic acid*

Cat. No.: B349261

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2,3-diphenylpropanoic acid** derivatives, focusing on their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Core Structure-Activity Relationships

The biological activity of **2,3-diphenylpropanoic acid** derivatives is highly dependent on their structural features. Key modifications to the core scaffold, including substitutions on the phenyl rings and alterations to the propanoic acid chain, significantly influence their potency and selectivity for various biological targets.

Anti-inflammatory Activity (COX Inhibition)

The primary mechanism for the anti-inflammatory effects of many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. The SAR for these compounds is well-established:

- Carboxylic Acid Moiety: This group is crucial for anti-inflammatory activity, as it interacts with key residues like Arginine 120 in the active site of COX enzymes.[\[1\]](#) Esterification or

amidation of the carboxylic acid group generally leads to a decrease or loss of COX inhibitory activity.[1]

- α -Methyl Group: The presence of a methyl group at the α -position of the propanoic acid creates a chiral center. The (S)-enantiomer is typically the more pharmacologically active form responsible for COX inhibition.[1]
- Phenyl Rings: The aromatic rings are essential for binding to the hydrophobic channel of the COX active site.[1]
- Substituents on Phenyl Rings: The type and position of substituents on the phenyl rings play a critical role in modulating the potency and selectivity for COX-1 versus COX-2. These substitutions can alter the molecule's size, shape, and electronic properties, leading to differential binding.[1] For instance, in a series of (E)-1,3-diphenylprop-2-en-1-one (chalcone) derivatives, a methanesulfonamido (MeSO_2NH) or azido (N_3) group at the para-position of one phenyl ring and a methyl group on the other resulted in selective COX-2 inhibition.[2]

Anticonvulsant Activity

Derivatives of 3,3-diphenylpropanoic acid have been investigated for their anticonvulsant properties. In one study, a series of amides were synthesized and evaluated. Compound 3q, an amide derivative of 3,3-diphenylpropionic acid, demonstrated a broad spectrum of activity in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests.[3] The proposed mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium channels.[3]

Anticancer Activity

Recent studies have explored 3-substituted thiazole derivatives of propanoic acid as potential anticancer agents. Notably, oxime and carbohydrazide derivatives have shown significant antiproliferative activity against lung cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent cisplatin.[4] These compounds were effective against both drug-sensitive and drug-resistant lung cancer models, and in silico studies suggest they may target human SIRT2 and EGFR.[4]

Data Presentation

The following table summarizes the quantitative data for selected **2,3-diphenylpropanoic acid** derivatives and related compounds, highlighting their biological activities.

Compound ID	Core Structure	R1	R2	R3	Biological Activity	IC50/ED50	Target/Assay
7b	(E)-1,3-diphenylprop-2-en-1-one	p-MeSO ₂ NH	H	p-Me	Selective COX-2 Inhibitor	IC50 = 1.0 μM	In vitro COX-2 Assay
7f	(E)-1,3-diphenylprop-2-en-1-one	p-N ₃	H	p-Me	Potent and Selective COX-2 Inhibitor	IC50 = 0.3 μM	In vitro COX-2 Assay
3q	3,3-diphenylpropionamide	-	-	-	Anticonvulsant	ED50 = 31.64 mg/kg	MES (mice, i.p.)
ED50 = 75.41 mg/kg	scPTZ (mice, i.p.)						
ED50 = 38.15 mg/kg	6-Hz (32 mA, mice, i.p.)						
21	3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative	-	-	-	Anticancer (Lung Adenocarcinoma)	IC50 = 5.42 μM	A549 cell line

22	3-[(4-Acetylphenylthiophenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative	-	-	Anticancer (Lung Adenocarcinoma)	IC50 = 2.47 μM	A549 cell line
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Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is commonly used to determine the COX inhibitory activity of test compounds.[\[1\]](#)

- Preparation: A reaction mixture is prepared containing a reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
- Incubation: The test compound, dissolved in a suitable solvent, is added to the reaction mixture and incubated for a specific period.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
- Reaction Progression: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
- Termination: The reaction is stopped by adding a quenching solution.
- Analysis: The production of prostaglandins is measured using an appropriate method, such as enzyme immunoassay (EIA) or chromatography, to determine the extent of COX inhibition.

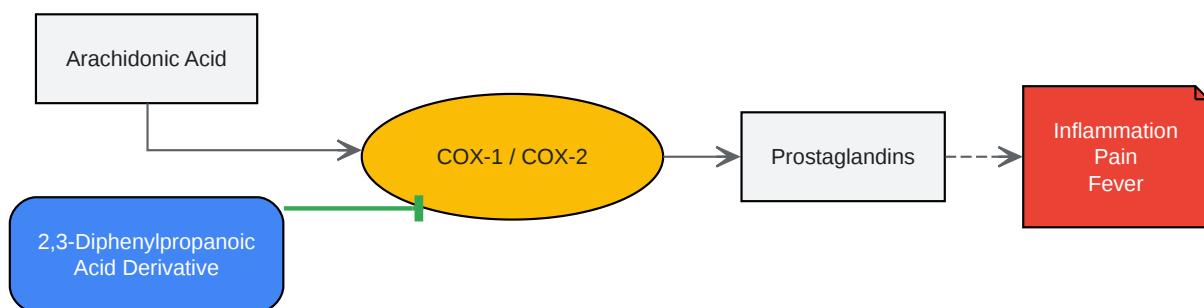
Anticonvulsant Screening in Mice

The following in vivo models are standard for the initial screening of potential anticonvulsant agents.[\[3\]](#)

- Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.
- Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a convulsant drug that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its potential efficacy against absence seizures.
- 6-Hz Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency electrical stimulation is applied to induce a psychomotor-like seizure.

Visualizations

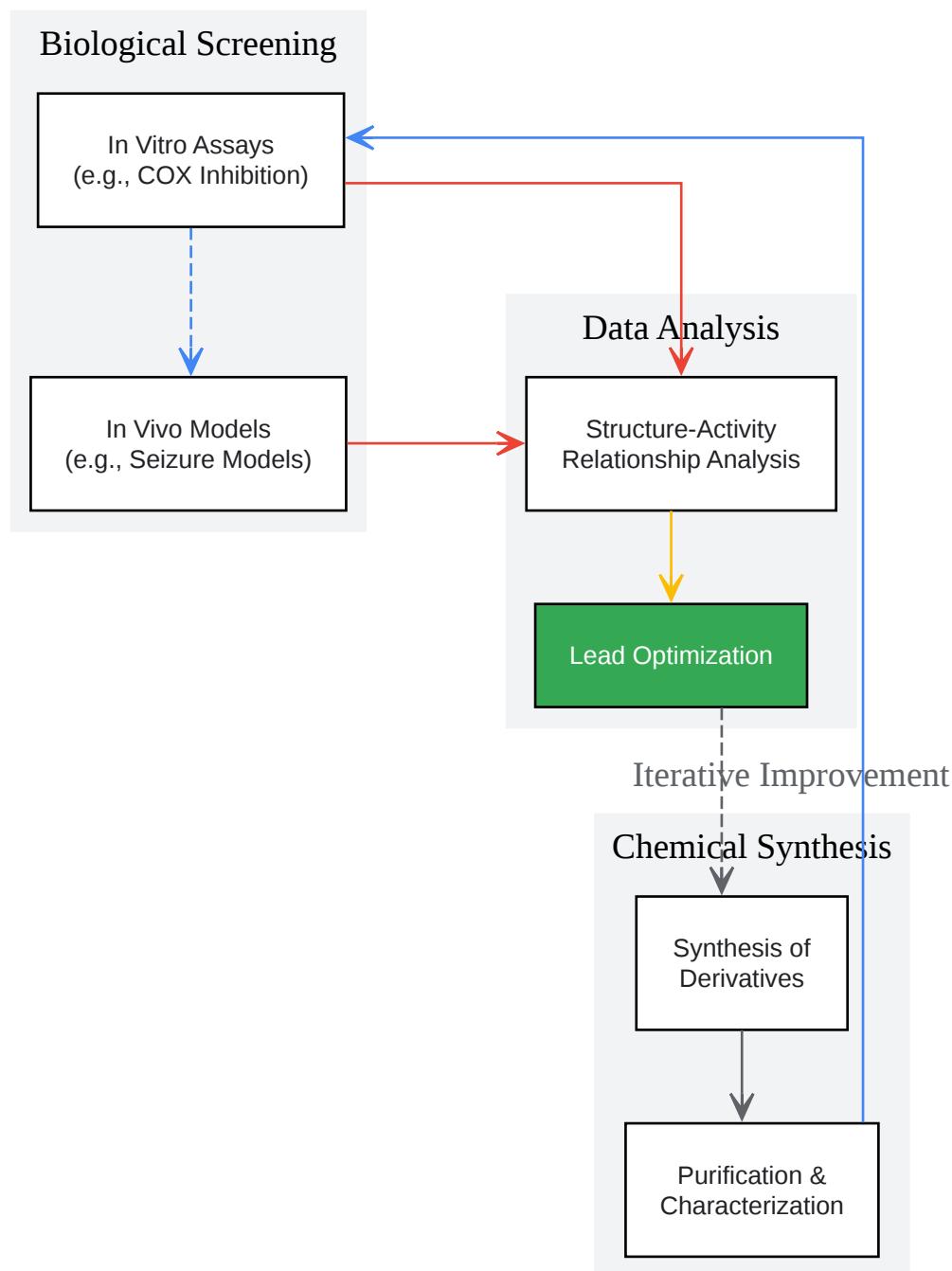
Signaling Pathway of COX Inhibition



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Caption: Inhibition of the cyclooxygenase (COX) pathway by **2,3-diphenylpropanoic acid** derivatives.

Experimental Workflow for SAR Studies



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Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

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